Basic Yellow 28

概要

説明

Basic Yellow 28: is a cationic dye known for its vibrant yellow color. It is widely used in various applications, including textile dyeing, biological staining, and as a tracer in scientific research. The compound is characterized by its high solubility in water and its ability to bind to negatively charged surfaces, making it useful in a range of industrial and scientific contexts .

作用機序

Target of Action

Basic Yellow 28, also known as Cationic Yellow X-GL, is primarily used as a dye in various applications . Its primary targets are the materials it is intended to color, such as acrylic fibers, dispersed article fibers, and other types of textiles . It can also be used for direct printing on acrylic and silk, and for dyeing modified polyester, acetate fiber, and PVC fiber .

Mode of Action

The mode of action of this compound involves its interaction with the target material. It is a yellow powder that is soluble in water . When added to a solution with a pH of 6, it interacts with the target material, imparting a yellow color . The dyeing process occurs at 120 °C, and the color remains stable .

Biochemical Pathways

The dye’s interaction with the target material likely involves physical and chemical adsorption processes .

Pharmacokinetics

As a dye, this compound does not have traditional pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME). Instead, its behavior can be described in terms of its solubility, stability, and adsorption characteristics. It is soluble in water and stable at high temperatures . Its adsorption onto target materials is influenced by factors such as temperature, pH, and the presence of other substances .

Result of Action

The primary result of this compound’s action is the imparting of a yellow color to the target material . This is achieved through the dye’s interaction with the material at a molecular level. The dye’s color remains stable even at high temperatures .

Action Environment

The action of this compound is influenced by several environmental factors. The pH of the solution in which the dye is dissolved plays a crucial role in the dyeing process . The temperature also affects the dye’s solubility and its interaction with the target material . Other factors, such as the presence of other substances, can also influence the dye’s action .

生化学分析

Biochemical Properties

Basic Yellow 28 is known for its interaction with various enzymes, proteins, and other biomolecules. It binds to specific proteins and enzymes, altering their activity and function. For instance, this compound can interact with enzymes involved in metabolic pathways, affecting their catalytic activity. These interactions are often characterized by non-covalent binding, which can lead to changes in the enzyme’s conformation and activity .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and differentiation. Additionally, it can impact cellular metabolism by interacting with key metabolic enzymes, thereby affecting the overall metabolic flux within the cell .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to specific sites on enzymes and proteins, leading to conformational changes that either inhibit or activate their function. This binding can also affect the transcription of genes, leading to changes in gene expression patterns. These molecular interactions are crucial for understanding the overall impact of this compound on cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to a decrease in its effectiveness. Additionally, long-term exposure to this compound can result in cumulative effects on cellular function, including changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cell signaling pathways, gene expression, and metabolic activity. Toxic or adverse effects can also be observed at high doses, including cell death and tissue damage. These dosage-dependent effects are crucial for determining the safe and effective use of this compound in biological experiments .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. It can affect the levels of metabolites within the cell, leading to changes in overall metabolic activity. For instance, this compound can inhibit key enzymes in glycolysis, leading to a decrease in ATP production and an increase in the accumulation of glycolytic intermediates .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine the localization and accumulation of this compound within different cellular compartments. For example, this compound can be transported into the nucleus, where it can interact with nuclear proteins and affect gene expression. The distribution of this compound within the cell is crucial for understanding its overall impact on cellular function .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound can localize to the mitochondria, where it can affect mitochondrial function and energy production. Additionally, it can be found in the endoplasmic reticulum, where it can interact with proteins involved in protein folding and secretion. Understanding the subcellular localization of this compound is essential for elucidating its role in cellular function .

準備方法

Synthetic Routes and Reaction Conditions: Basic Yellow 28 is synthesized through a series of chemical reactions involving aromatic amines and sulfonic acids. The process typically involves the following steps:

Diazotization: Aromatic amines are treated with nitrous acid to form diazonium salts.

Coupling Reaction: The diazonium salts are then coupled with sulfonic acid derivatives to form the desired dye.

Purification: The resulting product is purified through crystallization or other separation techniques to obtain this compound in its pure form.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the above reactions are carried out under controlled conditions. The reaction parameters, such as temperature, pH, and concentration, are optimized to maximize yield and purity. The final product is often dried and processed into a powder or liquid form for commercial use .

化学反応の分析

Types of Reactions: Basic Yellow 28 undergoes various chemical reactions, including:

Oxidation: The dye can be oxidized under certain conditions, leading to the formation of different colored products.

Reduction: this compound can be reduced to its leuco form, which is colorless.

Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium dithionite are used.

Substitution: Electrophilic reagents like halogens and nitrating agents are employed.

Major Products Formed:

Oxidation: Various oxidized derivatives with altered color properties.

Reduction: Leuco form of this compound.

Substitution: Substituted aromatic compounds with different functional groups.

科学的研究の応用

Wastewater Treatment

One of the primary environmental concerns associated with Basic Yellow 28 is its presence in wastewater from textile and leather industries. Several studies have focused on developing efficient methods for the removal of this dye from aqueous solutions:

- Catalytic Ozonation : A study investigated the use of metal-loaded activated carbon as catalysts in conjunction with ozonation to degrade this compound. Optimal conditions were found at a catalyst dosage of 3.5 g/L, pH of 9.4, and temperature of 31.7°C, achieving significant removal efficiencies .

- Nanostructured Adsorbents : Research has demonstrated the effectiveness of ZnO/Mg₃B₂O₆ nanostructures synthesized via the Pechini sol-gel method for decontaminating water containing this compound. The study reported high adsorption capacities, with optimal conditions leading to over 90% removal efficiency .

- Biosorption Techniques : The use of natural adsorbents such as treated watermelon seeds has shown promise in removing this compound from contaminated water. The biosorption process was optimized for maximum efficiency .

Textile Industry

In the textile industry, this compound is primarily used for dyeing fabrics due to its vibrant color and ease of application. However, its toxicological profile necessitates careful handling and wastewater management to mitigate environmental impacts.

Research Applications

This compound has also found applications in scientific research:

- Modeling Studies : The dye is utilized in studies focusing on adsorption kinetics and equilibrium modeling, providing insights into the behavior of azo dyes in various environments .

- Controlled Release Systems : In pharmaceutical research, hydrogels incorporating this compound are investigated for their drug delivery capabilities. The dye serves as a model compound for studying the release kinetics of therapeutic agents from hydrogel matrices .

Case Studies

類似化合物との比較

Basic Blue 3: Another cationic dye used for similar applications in biological staining and textile dyeing.

Malachite Green: A dye used in biological staining and as an antimicrobial agent.

Tartrazine: A synthetic dye used in food coloring and scientific research.

Uniqueness of Basic Yellow 28: this compound is unique due to its specific color properties and high affinity for negatively charged surfaces. Its versatility in various applications, from biological staining to industrial dyeing, sets it apart from other dyes. Additionally, its ability to function in different pH environments and its stability under various conditions make it a valuable compound in scientific and industrial contexts .

生物活性

Basic Yellow 28 (BY28), also known as 2-[4-(Dimethylamino)phenylazo]benzoic acid ethyl ester, is a synthetic azo dye widely used in the textile and leather industries. Its complex aromatic structure not only contributes to its vibrant color but also renders it resistant to biodegradation, posing significant risks to environmental and human health. This article explores the biological activity of BY28, including its toxicity, potential carcinogenic effects, and methods for its removal from contaminated environments.

Chemical Structure and Properties

- Chemical Formula : C₁₄H₁₅N₃O₂

- Molecular Weight : 255.29 g/mol

- IUPAC Name : 2-[4-(Dimethylamino)phenylazo]benzoic acid ethyl ester

Toxicological Effects

This compound has been linked to various adverse biological effects:

- Carcinogenicity : Studies indicate that some breakdown products of BY28 can induce mutations and cancer in living cells, raising concerns about its long-term exposure effects on human health and ecosystems .

- Allergic Reactions : Contact with BY28 can cause skin irritation and allergic reactions, particularly in sensitive individuals .

- Respiratory Issues : Prolonged exposure may lead to respiratory problems, including asthma and bronchitis .

Biological Activity in Research

Research has focused on understanding the biological activity of BY28 through various methodologies:

- Adsorption Studies : Recent studies have demonstrated the effectiveness of natural adsorbents, such as Silybum marianum (milk thistle) stems and treated watermelon seeds, in removing BY28 from aqueous solutions. For instance, an adsorption capacity of 271.73 mg/g was recorded using Silybum marianum at optimal conditions .

- Electrochemical Treatment : Investigations into electrochemical degradation methods have shown promising results in the treatment of BY28 in wastewater. Various electrodic materials have been tested for their efficiency in degrading this dye under dynamic conditions .

Case Studies

Several case studies illustrate the biological activity and environmental impact of this compound:

Case Study 1: Adsorption Using Silybum Marianum

- Objective : To evaluate the removal efficiency of BY28 using Silybum marianum as an adsorbent.

- Findings : The study reported a removal efficiency of 99.9% for BY28 from tap water samples when using an optimized adsorbent prepared at 800 °C. The maximum adsorption capacity was determined to be 271.73 mg/g at 25 °C .

Case Study 2: Electrochemical Degradation

- Objective : To analyze the electrochemical treatment of textile dyes including BY28.

- Findings : The research highlighted that specific electrodic materials could effectively degrade BY28 under controlled conditions, significantly reducing its concentration in wastewater .

Removal Methods

The following methods have been explored for the effective removal of this compound from contaminated water sources:

| Method | Description | Efficiency |

|---|---|---|

| Adsorption | Utilizes natural adsorbents like Silybum marianum and watermelon seeds | Up to 99.9% |

| Electrochemical Treatment | Employs electrodic materials for degradation under dynamic conditions | Varies by material |

| Bioremediation | Investigates microbial degradation pathways for azo dyes | Under research |

特性

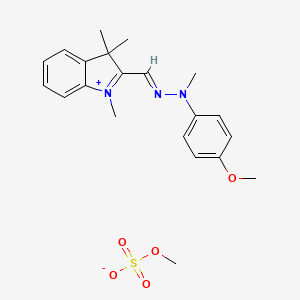

IUPAC Name |

4-methoxy-N-methyl-N-[(1,3,3-trimethylindol-1-ium-2-yl)methylideneamino]aniline;methyl sulfate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N3O.CH4O4S/c1-20(2)17-8-6-7-9-18(17)22(3)19(20)14-21-23(4)15-10-12-16(24-5)13-11-15;1-5-6(2,3)4/h6-14H,1-5H3;1H3,(H,2,3,4)/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPWPAFQLIZTXFN-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2[N+](=C1C=NN(C)C3=CC=C(C=C3)OC)C)C.COS(=O)(=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20879816 | |

| Record name | C.I. Basic Yellow 28 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20879816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

433.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54060-92-3 | |

| Record name | Basic Yellow 28 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54060-92-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C.I. Basic Yellow 28 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20879816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Basic Yellow 28 is a cationic dye, meaning it carries a positive charge. This makes it difficult to remove from wastewater using traditional methods, as it tends to repel negatively charged surfaces found in many natural materials. []

ANone: Several low-cost adsorbents have been investigated for their ability to remove this compound from aqueous solutions. Some examples include:

- Conch shells: Research has shown that conch shells can effectively adsorb this compound from wastewater, with removal efficiencies exceeding 95% under optimal conditions. []

- Activated carbon derived from apricot stones (ASAC): ASAC has demonstrated significant potential for removing this compound, with pH playing a crucial role in adsorption efficiency. []

- Black cumin seed pulp and biochar: Both black cumin seed pulp and its biochar have shown high adsorption capacities for this compound, making them promising candidates for wastewater treatment. []

- Recycled newspaper pulp (NPP): Deinked and bleached NPP can adsorb significant amounts of this compound, offering a potential use for this waste material. []

- Silybum Marianum Stem: Both the natural stem and the carbonized version of Silybum Marianum Stem have shown promising results in removing this compound and Basic Blue 3. []

ANone: The pH of the solution plays a significant role in the adsorption process. For instance, the removal of this compound using activated carbon derived from apricot stones was found to be most effective at a pH of 10. [] Similarly, pH significantly influences the adsorption of this compound onto reed, with an optimal pH of 6 identified for maximum dye uptake. []

ANone: The adsorption kinetics of this compound often align with the pseudo-second-order model. This model suggests that the rate-limiting step in the adsorption process is chemical sorption, involving the formation of chemical bonds between the dye molecules and the adsorbent surface. [, ]

ANone: Yes, photocatalytic degradation, particularly using titanium dioxide (TiO2) as a photocatalyst under UV or visible light irradiation, has proven effective in degrading this compound. [, , , , ]

ANone: Several factors can affect the efficiency of photocatalytic degradation, including:

- Type and intensity of light source: UV-A light is commonly used, and the degradation rate generally increases with increasing light intensity. []

- Concentration of TiO2 catalyst: An optimal concentration of TiO2 exists for maximum degradation efficiency. []

- Initial dye concentration: The degradation rate typically decreases as the initial dye concentration increases. []

- pH of the solution: The pH can influence the surface charge of the TiO2 catalyst and the dye molecule, thereby affecting adsorption and degradation rates. []

- Presence of other ions: The presence of salts, such as NaCl and Na2CO3, can impact the degradation rate. For instance, carbonate ions have been found to enhance the photodegradation rate, while chloride ions can decrease it. []

ANone: Yes, electrochemical techniques, such as electrocoagulation and electrooxidation, have been explored for this compound removal. These methods involve using electrodes to generate reactive species that can degrade the dye molecules. [, , ]

ANone: Different electrode materials exhibit varying efficiencies in degrading this compound. For instance, iron electrodes have shown promising results in electrocoagulation studies. [] In electrooxidation, copper and iron electrodes exhibited higher color and COD removal compared to diamond and aluminum electrodes when treating a solution containing this compound. []

ANone: this compound, like many synthetic dyes, can have toxicological effects on aquatic organisms. Studies using Drosophila melanogaster have shown that exposure to this compound can affect lifespan, survival rate, and reproductive success. []

ANone: this compound is known to have limited biodegradability, meaning it can persist in the environment for extended periods. This persistence raises concerns about its potential long-term impact on ecosystems. []

ANone: Coupling electrochemical pretreatment with biological treatment has shown promise in enhancing the biodegradability of this compound. The electrochemical process can break down the dye molecules into smaller, more biodegradable byproducts, making it easier for microorganisms to further degrade them in a subsequent biological treatment stage. [, ]

ANone: Various analytical methods are employed to monitor the degradation process, including:

- UV-Vis spectrophotometry: This technique is widely used to measure the absorbance of the dye solution at specific wavelengths, allowing for the quantification of dye concentration changes during treatment. [, ]

- Chemical Oxygen Demand (COD) analysis: COD measurements provide an indication of the organic load in the solution, helping assess the extent of dye degradation. [, ]

- Total Organic Carbon (TOC) analysis: TOC analysis measures the total amount of carbon in organic compounds, offering a comprehensive assessment of the mineralization of the dye during treatment. [, ]

- High-Performance Liquid Chromatography (HPLC): HPLC can be coupled with detectors like diode array detectors to identify and quantify the dye and its degradation products, providing insights into the degradation pathway. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。